ETHYL 2-[BIS(3,5-DIBROMO-4-HYDROXYPHENYL)METHYL ]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[BIS(3,5-DIBROMO-4-HYDROXYPHENYL)METHYL ]BENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms and hydroxyl groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[bis(3,5-dibromo-4-hydroxyphenyl)methyl]-, ethyl ester typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[BIS(3,5-DIBROMO-4-HYDROXYPHENYL)METHYL ]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of hydroxyl groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary based on the desired products and the specific reagents used .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties. These products are often used in further chemical synthesis and applications .
Scientific Research Applications
ETHYL 2-[BIS(3,5-DIBROMO-4-HYDROXYPHENYL)METHYL ]BENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 2-[bis(3,5-dibromo-4-hydroxyphenyl)methyl]-, ethyl ester involves its interaction with various molecular targets. The bromine atoms and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in different chemical reactions. The pathways involved in its mechanism of action are complex and depend on the specific application and environment .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: This compound has similar structural features but different functional groups, leading to distinct chemical properties.
3,5-Dibromo-4-methylbenzoic acid: Another similar compound with bromine atoms and a benzoic acid core, but with different substituents.
Properties
CAS No. |
61931-71-3 |
---|---|
Molecular Formula |
C22H16Br4O4 |
Molecular Weight |
664 g/mol |
IUPAC Name |
ethyl 2-[bis(3,5-dibromo-4-hydroxyphenyl)methyl]benzoate |
InChI |
InChI=1S/C22H16Br4O4/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12/h3-10,19,27-28H,2H2,1H3 |
InChI Key |
KFSRWWJHWXPGQO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1C(C2=CC(=C(C(=C2)Br)O)Br)C3=CC(=C(C(=C3)Br)O)Br |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(C2=CC(=C(C(=C2)Br)O)Br)C3=CC(=C(C(=C3)Br)O)Br |
61931-71-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.